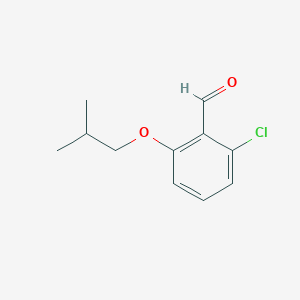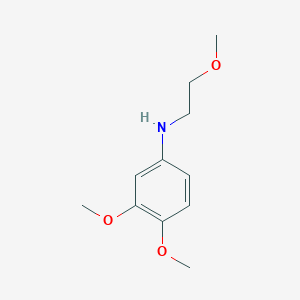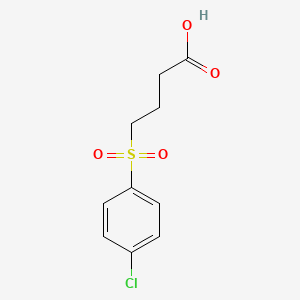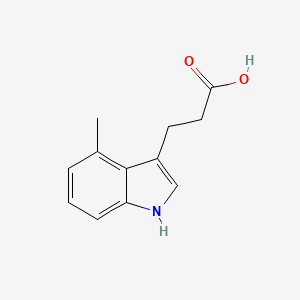
4-(2,5-Difluorophenyl)butanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(2,5-Difluorophenyl)butanoic acid is represented by the formula C10H10F2O2. The InChI code for this compound is 1S/C10H10F2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 200.18 g/mol. The compound is stored at room temperature .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
- 4-(2,5-Difluorophenyl)butanoic acid has been identified as an effective compound in the realm of analgesic and anti-inflammatory salicylates. This class of compounds, including diflunisal, demonstrates more potency than aspirin in analgesic and anti-inflammatory effects, showcasing superior therapeutic indices and duration of action (Hannah et al., 1978).
Application in Synthetic Ion Channels
- This compound has also been explored in the development of synthetic ion channels. One derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, was used to demonstrate optical gating in nanofluidic devices. The compound's ability to change from hydrophobic to hydrophilic properties upon UV irradiation is promising for applications in controlled release, sensing, and information processing (Ali et al., 2012).
Molecular Docking and Pharmaceutical Relevance
- A comparative study of derivatives of this compound in molecular docking reveals potential biological activities and pharmaceutical importance. These compounds have been analyzed for their stability, charge delocalization, and potential as nonlinear optical materials (Vanasundari et al., 2018).
Role in Mutagenicity Studies
- Research into the mutagenic properties of related butanoic acid compounds, such as 2-Chloro-4-(methylthio)butanoic acid, provides insights into the formation of reactive intermediates that may be associated with mutagenicity. This is relevant for understanding the potential carcinogenic risks associated with certain food preservatives (Jolivette et al., 1998).
Nonlinear Optical Material Potential
- Derivatives of this compound have been studied for their potential as nonlinear optical materials. These studies include investigations into their vibrational spectra, molecular structure, and electronic properties, which are critical for applications in optoelectronics and photonics (Vanasundari et al., 2017).
Propriétés
IUPAC Name |
4-(2,5-difluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQSNJATYPYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1414755.png)
![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)








![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)

